Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-methylpyridine-2-carboxylate using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 2-Chloro-6-(trichloromethyl)pyridine
Uniqueness
Methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and chloromethyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl 6-chloro-4-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4H2,1H3 |
InChI Key |
RDBHBVYRFOKLGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)CCl)Cl |
Origin of Product |
United States |
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